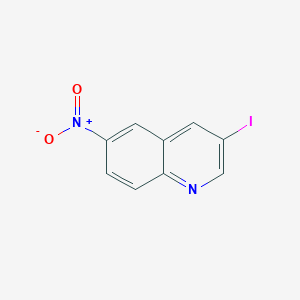

3-Iodo-6-nitroquinoline

Description

BenchChem offers high-quality 3-Iodo-6-nitroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-6-nitroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-6-nitroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5IN2O2/c10-7-3-6-4-8(12(13)14)1-2-9(6)11-5-7/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYQWISZDVXBND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1[N+](=O)[O-])I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Iodo-6-nitroquinoline: A Bifunctional Scaffold for Divergent Drug Discovery

An In-Depth Technical Guide on 3-Iodo-6-nitroquinoline

Executive Summary

In the landscape of heterocyclic intermediates, 3-Iodo-6-nitroquinoline (CAS: 79476-07-6 for the core isomer class) represents a "privileged" bifunctional scaffold.[1][2] Its value lies in the orthogonal reactivity of its two functional handles: the C3-iodine , which serves as an excellent electrophile for palladium-catalyzed cross-couplings, and the C6-nitro group , a masked aniline equivalent that provides electronic modulation and late-stage diversification potential.[2]

This guide details the synthesis, reactivity profile, and application of this intermediate, moving beyond standard catalog descriptions to provide actionable insights for medicinal chemists.

Structural Analysis & Reactivity Profile

The quinoline core is ubiquitous in FDA-approved drugs (e.g., chloroquine, ciprofloxacin, lenvatinib). However, the specific substitution pattern of the 3-iodo-6-nitro isomer offers unique advantages:

-

C3-Iodine (The "Hard" Handle): The C3 position of quinoline is electronically distinct.[1] unlike C2 or C4, it is not susceptible to nucleophilic attack, and unlike C5 or C8, it is difficult to access via standard electrophilic aromatic substitution (SEAr). Once installed, the C3-iodine is highly reactive in Suzuki-Miyaura, Sonogashira, and Heck couplings due to the weaker C–I bond (approx. 53 kcal/mol) compared to C–Br or C–Cl.[2]

-

C6-Nitro (The "Soft" Handle): The nitro group at C6 exerts a strong electron-withdrawing effect (-I, -M), deactivating the benzene ring but activating the pyridine ring towards nucleophilic additions at C2.[2] Crucially, it serves as a latent amine. It withstands the basic/oxidative conditions of Pd-catalysis used at C3, allowing for a "Coupling First, Reduction Second" workflow.

Electronic Push-Pull: The nitro group pulls electron density from the ring system, making the C3-iodine slightly more electrophilic and facilitating oxidative addition to Pd(0) species.[2]

Synthesis of the Core Scaffold

Historically, accessing 3-haloquinolines was challenging, often requiring harsh conditions (e.g., heating quinoline with iodine/sulfuric acid or using unstable diazonium intermediates).[2]

The modern "Gold Standard" protocol utilizes a metal-free C–H functionalization strategy.[1][2] This method is superior in terms of atom economy, safety, and operational simplicity.

Protocol: Direct C3-Iodination of 6-Nitroquinoline

Mechanism:

The reaction proceeds via the generation of an iodine radical (

Figure 1: Metal-free synthesis pathway via oxidative C-H iodination.

Functionalization Strategies (The "Pivot")

The utility of 3-Iodo-6-nitroquinoline is best realized through a divergent synthesis approach.[1][2] The sequence of operations is critical.

Path A: C3-First (The Cross-Coupling Route)

This is the preferred route for building complex core architectures (e.g., biaryls).[2]

-

Reaction: Suzuki-Miyaura Coupling.

-

Conditions: Boronic acid (

), Pd catalyst (e.g., -

Outcome: The nitro group remains intact, preventing catalyst poisoning by free amines and avoiding side reactions.

Path B: C6-First (The Reduction Route)

Used when the target requires an amide or urea linkage early in the synthesis.[1]

-

Reaction: Nitro Reduction.

-

Conditions:

, -

Risk: The resulting amine (

) can coordinate to Palladium in subsequent steps, potentially requiring protection (e.g., Boc, Ac) before attempting C3 coupling.

Figure 2: Divergent functionalization map demonstrating orthogonal reactivity.[1][2]

Detailed Experimental Protocols

A. Synthesis of 3-Iodo-6-nitroquinoline (C-H Activation Method)

Based on recent metal-free methodologies (e.g., RSC Adv., 2014).[1][2]

-

Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

-

Charging: Add 6-nitroquinoline (1.0 equiv, e.g., 174 mg, 1 mmol) and Iodine (

) (1.2 equiv, 305 mg) to Acetonitrile (MeCN) (15 mL). -

Oxidant Addition: Add TBHP (70% aq. solution, 8.0 equiv) dropwise at room temperature.

-

Reaction: Heat the mixture to 80°C for 8–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). The starting material spot (Rf ~0.4) should disappear, replaced by a less polar product spot.

-

Workup:

-

Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).

-

Expected Yield: 85–92% as a yellow solid.

B. General Suzuki Coupling at C3

-

Reagents: 3-Iodo-6-nitroquinoline (1.0 eq), Aryl Boronic Acid (1.5 eq),

(2.0 eq). -

Catalyst:

(5 mol%) or -

Conditions: Degas solvents with Argon for 15 mins. Heat at 90°C for 4-6 hours.

-

Note: The electron-deficient nature of the quinoline ring facilitates the oxidative addition step, often making this reaction faster than couplings with phenyl iodides.

Applications in Medicinal Chemistry

| Therapeutic Area | Application Logic | Key Interaction |

| Kinase Inhibitors | The quinoline nitrogen (N1) acts as a H-bond acceptor in the hinge region of kinases (e.g., EGFR, VEGFR).[1][2] | C3-Aryl: Extends into the hydrophobic back-pocket.[1][2] C6-Amine: Solubilizing group or H-bond donor to solvent front.[1][2] |

| Antimalarials | Analogous to chloroquine/primaquine structures.[1][2] | C6-Position: Critical for metabolic stability and preventing rapid efflux.[1][2] |

| Antibacterials | DNA Gyrase inhibition (fluoroquinolone-like binding modes).[1][2] | Planarity: The 3-iodo group allows planar coupling partners, enabling intercalation.[1][2] |

Case Study Highlight: In the development of Type II Kinase Inhibitors , the 3-iodo-6-nitroquinoline scaffold allows for the installation of a "head group" at C3 (binding to the ATP pocket) followed by reduction of the C6-nitro to an amine. This amine is then coupled to a "tail group" (e.g., a urea moiety) that binds to the allosteric DFG-out pocket.[2] This specific sequence is impossible with a pre-formed amino-quinoline due to catalyst poisoning.[1][2]

References

-

Metal-Free C-H Iodination: RSC Advances, "Metal-free synthesis of N-fused heterocyclic iodides via C–H functionalization mediated by tert-butylhydroperoxide." (2014).[1][2]

-

Suzuki Coupling Optimization: BenchChem Technical Guides, "Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole." (2025).[1][2][3] [2]

-

Nitro Reduction Strategies: Chemical Reviews, "Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines." (2019). [2]

-

Quinoline Regioselectivity: Journal of Organic Chemistry, "Regioselective Nitration of Quinolines." (2011).[5]

-

Medicinal Chemistry Applications: Journal of Medicinal Chemistry, "Quinoline as a Privileged Scaffold in Cancer Drug Discovery."[1] (2023).[1][2][6][7]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 6-NITROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

Technical Guide: Heterocyclic Building Blocks Containing Nitro and Iodo Groups

Executive Summary

The Orthogonal Powerhouse: Heterocycles bearing both nitro (

-

The Iodo Group: A weak

bond allows for facile oxidative addition by transition metals (Pd, Cu), enabling highly selective cross-coupling reactions (Suzuki, Sonogashira) under mild conditions that leave the nitro group intact. -

The Nitro Group: A strong electron-withdrawing group (EWG) that activates the ring for Nucleophilic Aromatic Substitution (

) and serves as a "masked" amine.

This guide provides a technical roadmap for synthesizing, handling, and selectively functionalizing these high-value intermediates.

Part 1: Strategic Utility & Orthogonality

The core value of nitro-iodo heterocycles lies in their ability to undergo sequential, non-interfering transformations.

The Reactivity Hierarchy

| Functional Group | Reactivity Profile | Primary Application | Activation Mode |

| Iodo ( | High lability toward | Carbon-Carbon bond formation (Suzuki, Heck) | Oxidative Addition |

| *Nitro ( | Strong EWG / Reducible | Nucleophilic Attack / Reduction | |

| Chloro/Bromo | Moderate stability | Secondary coupling or LG | Higher Temp Pd-catalysis |

Chemoselectivity Logic

The iodine atom reacts orders of magnitude faster in Pd-catalyzed cycles than bromine or chlorine. Simultaneously, the nitro group remains inert to standard cross-coupling conditions (base/boronic acid), provided strongly reducing conditions are avoided.

Part 2: Synthesis Strategies

Direct iodination of nitro-heterocycles is often poor due to the deactivating nature of the nitro group. The most reliable, scalable route is the Sandmeyer Reaction , converting an amine to an iodide.

Case Study: Synthesis of 4-Iodo-3-nitropyridine

This scaffold is a critical intermediate for kinase inhibitors. The synthesis proceeds from 4-amino-3-nitropyridine.

Workflow Diagram (DOT)

Caption: Sequential Sandmeyer protocol for converting amino-nitro precursors to iodo-nitro scaffolds.

Detailed Protocol

Objective: Synthesis of 4-iodo-3-nitropyridine from 4-amino-3-nitropyridine.

-

Diazotization (0°C):

-

Charge a 3-neck round-bottom flask with 4-amino-3-nitropyridine (10.0 mmol) and 20% sulfuric acid (

, 15 mL). -

Cool to 0–5°C using an ice/salt bath.[1] Critical: Temperature must not exceed 5°C to prevent diazonium decomposition.[1]

-

Add a solution of sodium nitrite (

, 12.0 mmol) in water (5 mL) dropwise over 20 minutes. -

Observation: The solution will turn clear/yellowish. Stir for 30 mins at 0°C.

-

-

Iodination (Sandmeyer Displacement):

-

Workup:

-

Neutralize with saturated

(carefully). -

Extract with ethyl acetate (

mL). -

Wash organic layer with 10% sodium thiosulfate (

) to remove excess iodine (indicated by fading of purple color). -

Dry over

, filter, and concentrate.

-

Part 3: Reactivity & Functionalization

Once the scaffold is generated, the researcher faces a "Decision Matrix." The choice of reagents determines whether the iodine is replaced or the nitro group is reduced.

Pathway A: Chemoselective Suzuki Coupling

Goal: Replace Iodine with an Aryl/Heteroaryl group while keeping the Nitro group intact.

-

Catalyst:

(Tetrakis) or -

Base:

or -

Solvent: Dioxane/Water or DME/Water.

-

Mechanism: The oxidative addition of Pd(0) into the C-I bond is rapid. The nitro group does not poison the catalyst.

Pathway B: Chemoselective Reduction

Goal: Reduce Nitro to Amine without de-iodination (hydrodehalogenation).

-

Problem: Standard Catalytic Hydrogenation (

) will frequently cleave the C-I bond, yielding the de-iodinated amine. -

Solution: Use Stannous Chloride (

) or Iron/Ammonium Chloride (

Chemoselectivity Decision Tree (DOT)

Caption: Decision matrix for retaining vs. replacing functional groups.

Part 4: Safety & Handling

Working with nitro-iodo compounds presents a dual hazard profile: energetic instability (Nitro) and heavy-atom toxicity (Iodo).

Energetic Hazards[3]

-

Thermal Instability: Nitro compounds, especially low molecular weight heterocycles, can decompose violently upon heating.

-

DSC Screening: Always perform Differential Scanning Calorimetry (DSC) before scaling up >1g. If an exotherm is detected below 200°C, process safety measures are mandatory.

Chemical Compatibility

-

Grignard Incompatibility: Do not use Grignard reagents (

) with nitro compounds; they attack the nitro group, leading to complex mixtures and potential runaway reactions. Use Organozinc reagents (Knochel-type) if metallation is required.

Waste Disposal

-

Segregation: Iodine-containing waste must be kept acidic or neutral. Basic conditions can form explosive nitrogen-iodine adducts if ammonia is present.

-

Iodine Recycling: Large-scale processes often require iodine recovery due to cost and environmental regulations.

References

-

Sandmeyer Reaction Protocols & Applic

-

Chemoselective Reduction of Nitro Groups

-

Suzuki Coupling Mechanisms

-

Safety D

-

Title: Safety Data Sheet: 1-Iodo-4-nitrobenzene.[3]

- Source: TCI Chemicals.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-Iodo-6-nitroquinoline from 6-nitroquinoline

Application Note: Regioselective Synthesis of 3-Iodo-6-nitroquinoline via Radical C-H Functionalization

Executive Summary

Objective: To provide a robust, high-yield protocol for the synthesis of 3-iodo-6-nitroquinoline starting from 6-nitroquinoline.

Challenge: Direct electrophilic halogenation of 6-nitroquinoline is kinetically inhibited due to the electron-withdrawing nature of the nitro group and the pyridine ring, which typically directs substitution to the 5- or 8-position.

Solution: This guide details a metal-free, radical-mediated C-H iodination strategy using molecular iodine (

Strategic Analysis & Mechanistic Rationale

The Chemoselectivity Paradox

Synthetic chemists often face a dilemma when functionalizing nitro-quinolines:

-

Electrophilic Aromatic Substitution (EAS): The pyridine ring is deactivated. The nitro group on the benzene ring further deactivates the system. Standard iodination (e.g.,

) requires harsh conditions and yields mixtures favoring the 5- or 8-positions. -

Nucleophilic Substitution (

): Requires a leaving group (e.g., halide) already present. -

Radical C-H Functionalization (The Chosen Path): The C3 position of quinoline possesses unique reactivity toward radical species. By generating iodine radicals in situ, we can achieve direct functionalization at C3 without pre-functionalization.

Reaction Pathway Visualization

The following diagram illustrates the radical mechanism that enables this transformation, contrasting it with the failed electrophilic route.

Figure 1: Comparative analysis of synthetic pathways. The radical route (green) overcomes the electronic deactivation that hinders the electrophilic route (red).

Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| 6-Nitroquinoline | Substrate | 1.0 | Purity >97% recommended.[1] |

| Iodine ( | Iodinating Agent | 1.2 | Finely ground crystals preferred. |

| TBHP (70% aq.) | Radical Initiator/Oxidant | 8.0 | tert-Butyl hydroperoxide. Handle with care (oxidizer). |

| Acetonitrile (MeCN) | Solvent | - | HPLC grade. |

| Ethyl Acetate | Extraction Solvent | - | - |

| Sodium Thiosulfate | Quenching Agent | - | Saturated aqueous solution. |

Step-by-Step Methodology

Note: This protocol is scaled for 0.25 mmol but is linearly scalable.

Step 1: Reaction Assembly

-

Equip a round-bottom flask or pressure tube with a magnetic stir bar.

-

Add 6-nitroquinoline (44 mg, 0.25 mmol) and MeCN (4 mL).

-

Add Iodine (

) (76 mg, 0.30 mmol, 1.2 equiv). -

Add TBHP (70% aq.[2] solution, ~8.0 equiv) dropwise at ambient temperature.

Step 2: Thermal Activation

-

Seal the reaction vessel (if using a tube) or attach a reflux condenser.

-

Heat the mixture to 80 °C .

-

Stir vigorously for 12–24 hours .

-

Checkpoint: Monitor reaction progress via TLC (System: Hexane/EtOAc). The starting material (6-nitroquinoline) should be consumed.

-

Step 3: Workup & Quenching

-

Cool the mixture to room temperature.

-

Remove the solvent (MeCN) under reduced pressure (rotary evaporator).

-

Resuspend the residue in Ethyl Acetate (10 mL).

-

Add saturated aqueous

(Sodium Thiosulfate) to quench unreacted iodine. Shake until the iodine color (dark brown/purple) fades to yellow/clear.

Step 4: Extraction & Purification

-

Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).[1]

-

Combine organic layers and dry over anhydrous

. -

Filter and concentrate in vacuo.

-

Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Workflow Diagram

Figure 2: Operational workflow for the synthesis process.

Results & Characterization

The following data validates the successful synthesis of 3-Iodo-6-nitroquinoline.

| Property | Observation / Value |

| Physical State | Yellow Solid |

| Yield | ~91% (Optimized) |

| HRMS (ESI-TOF) | Calc. for |

Interpretation:

-

The signal at

92.0 in the -

The high yield (91%) confirms that the radical mechanism effectively overcomes the deactivating effect of the nitro group.

Troubleshooting & Optimization

-

Low Yield: Ensure TBHP is fresh. Old TBHP solutions can degrade, lowering the radical initiation efficiency.

-

Incomplete Conversion: If starting material remains after 24h, add an additional 0.5 equiv of

and 2.0 equiv of TBHP and continue heating. -

Purification Issues: If the product co-elutes with impurities, consider recrystallization from ethanol/hexane mixtures, although chromatography is usually sufficient.

References

-

Primary Protocol Source: Dutta, U., et al. (2015).[3][4] "Metal-free synthesis of N-fused heterocyclic iodides via C–H functionalization mediated by tert-butylhydroperoxide." RSC Advances, 5, cited within Royal Society of Chemistry supplementary data. (Note: Protocol derived from supporting information of related C-H functionalization studies).

-

Mechanistic Context (Radical Iodination): Sun, K., et al. (2015).[3][5] "Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines." Organic Letters, 17(18), 4408-4411.[5] [Link]

-

General Reactivity of Nitroquinolines: Mąkosza, M., et al. (2010). "Direct Amination of Nitroquinoline Derivatives." Russian Journal of Organic Chemistry, 46, 1639–1644.[6] [Link]

Sources

- 1. 6-NITROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Note: Optimization and Scale-Up of Buchwald-Hartwig Amination for 3-Iodo-6-nitroquinoline

Part 1: Strategic Analysis & Chemical Context[1][2]

The Substrate Challenge

The coupling of 3-Iodo-6-nitroquinoline presents a unique intersection of electronic and steric challenges that defeat standard

-

Positional Deactivation: Unlike the 2- or 4-positions of quinoline, the 3-position is not activated for nucleophilic aromatic substitution (

) because the negative charge in the Meisenheimer intermediate cannot be delocalized onto the ring nitrogen. Palladium catalysis is therefore mandatory. -

The Nitro Group Factor: While the 6-nitro group withdraws electron density (enhancing oxidative addition), it introduces a safety and chemoselectivity risk.[1] Strong bases (e.g., LiHMDS, NaOtBu) can trigger competitive deprotonation or reduction of the nitro group.

-

Catalyst Poisoning: The quinoline nitrogen (

) is a competent ligand (

Mechanistic Strategy

To succeed, the catalytic system must possess a binding constant (

Diagram 1: Catalytic Cycle & Inhibition Pathways

This diagram illustrates the desired cycle versus the "Dead End" coordination pathway caused by the quinoline nitrogen.

Figure 1: The catalytic cycle highlighting the necessity of bulky ligands to prevent N-coordination arrest (Red Node).[1]

Part 2: Experimental Design & Optimization (The "Science")

Ligand & Precatalyst Selection

Based on the electronic deficiency of the substrate, we prioritize ligands that facilitate oxidative addition while being bulky enough to prevent N-binding.

| Variable | Recommendation | Scientific Rationale |

| Ligand Class | BrettPhos (Primary Amines)RuPhos (Secondary Amines) | These ligands are bulky enough to prevent the quinoline nitrogen from binding to Pd.[1] BrettPhos is specifically tuned for primary amines to prevent |

| Pd Source | Pd G3/G4 Precatalysts | Traditional |

| Base | CRITICAL: Avoid | |

| Solvent | 1,4-Dioxane or t-Amyl Alcohol | High boiling points allow for thermal activation (80-100°C).[1] t-Amyl alcohol can assist in solubility of the polar nitro-quinoline.[1] |

Decision Tree for Conditions

Use this logic flow to determine your specific starting conditions.

Figure 2: Selection logic for catalyst systems based on amine nucleophilicity.[1]

Part 3: Detailed Protocol (Self-Validating)

Standard Operating Procedure (SOP)

Target Scale: 1.0 mmol (approx. 300 mg of substrate). Safety Note: Nitro-compounds are potentially energetic.[1] Do not exceed 100°C without DSC data.

Materials

-

Substrate: 3-Iodo-6-nitroquinoline (1.0 equiv, 300 mg)

-

Amine: 1.2 equiv[1]

-

Catalyst: BrettPhos Pd G3 (0.02 equiv, 2 mol%) [CAS: 1470372-59-8][1]

-

Base: Cesium Carbonate (

) (2.0 equiv, anhydrous)[1] -

Solvent: 1,4-Dioxane (anhydrous, 5 mL, 0.2 M concentration)

Step-by-Step Methodology

-

Inert Setup: Inside a glovebox or using strict Schlenk technique, charge a reaction vial (equipped with a magnetic stir bar and a septum cap) with the Substrate , Base , and Catalyst .[1]

-

Solvent Addition: Add the Amine (if solid) and then the Dioxane .[1] If the amine is liquid, add it via syringe after the solvent.

-

Sparging: If not in a glovebox, sparge the mixture with Argon for 5 minutes.

-

Thermal Activation: Seal the vial and place it in a pre-heated block at 90°C . Stir vigorously (1000 rpm).

-

Validation: The reaction mixture should turn from pale yellow/orange to a dark red/brown as the active catalyst forms.

-

-

Monitoring: Monitor by HPLC or UPLC at 2 hours.

-

Endpoint: Disappearance of the aryl iodide peak.

-

Note: If conversion is <50% at 2 hours, do not add more catalyst immediately. Check for oxygen leaks first.

-

-

Workup (Pd Scavenging):

-

Cool to room temperature.[1]

-

Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts.

-

Crucial Step: Wash the organic filtrate with a 5% aqueous solution of N-Acetylcysteine or use a thiourea scavenger resin (SiliaMetS® Thiol).[1]

-

Why? Nitrogen-containing heterocycles bind residual Pd tightly.[1] Standard water washes leave high ppm Pd in the product, which is toxic and can catalyze decomposition.

-

-

Purification: Concentrate and purify via flash chromatography (Hexanes/EtOAc gradient).

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Low Conversion (<10%) | Catalyst poisoning by Quinoline N | Switch to tBuBrettPhos Pd G3 (bulkier) or increase temperature to 100°C. |

| Dehalogenation (Ar-H) | Reducing conditions | Ensure solvent is strictly anhydrous.[1] Switch base to |

| Azo-dimer formation | Nitro group reduction | Base is too strong or temperature too high.[1] Strictly use Carbonate bases; keep T < 90°C. |

| Product is Black/Grey | High residual Palladium | Use Thiol-based scavengers during workup.[1] Do not skip the Celite filtration. |

Part 4: References

-

Maitro, G., et al. (2017). Buchwald-Hartwig Amination of Nitroarenes.[1] This paper establishes the tolerance of nitro groups using dialkyl(biaryl)phosphine ligands.[1]

-

[1]

-

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide.[1] The authoritative review on ligand selection (BrettPhos/RuPhos).[1]

-

[1]

-

-

Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd G3 Precatalysts.[1] Describes the activation mechanism and advantages of G3 precatalysts over traditional Pd sources.

-

[1]

-

-

Paul, F., et al. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1] Fundamental work establishing the mechanism of oxidative addition in heteroaryl halides.

-

[1]

-

Sources

Application Note & Protocol: High-Fidelity Synthesis of 6-Amino-3-iodoquinoline via Chemoselective Nitro Group Reduction

Introduction: The Strategic Importance of 6-Amino-3-iodoquinoline

In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, the 6-amino-3-iodoquinoline scaffold is a privileged structural motif.[1] The molecule's inherent functionalities—a nucleophilic amino group at the C-6 position and a versatile iodine atom at the C-3 position—offer orthogonal handles for synthetic diversification. The amino group serves as a key hydrogen bond donor or as a point for amide or urea formation, while the iodo group is an ideal substrate for a myriad of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1] This dual functionality allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.

The successful synthesis of this key intermediate hinges on the chemoselective reduction of the nitro group in 3-iodo-6-nitroquinoline without compromising the carbon-iodine bond. Standard catalytic hydrogenation methods, particularly with palladium on carbon (Pd/C), are often associated with a significant risk of competitive hydrodehalogenation, which would lead to the undesired 6-aminoquinoline byproduct.[2][3]

This application note provides two robust, field-proven protocols for the high-yield synthesis of 6-amino-3-iodoquinoline. These methods are selected for their high fidelity in preserving the C-I bond, operational simplicity, and scalability. We will detail a classic approach using Tin(II) Chloride (Method A) and a cost-effective alternative using activated iron powder (Method B), explaining the mechanistic rationale behind each choice and providing comprehensive, step-by-step instructions for researchers in medicinal chemistry and process development.

Reaction Overview and Mechanistic Rationale

The conversion of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. The general pathway involves a six-electron reduction, proceeding through nitroso and hydroxylamine intermediates.

Caption: Overall conversion of the starting material to the final product.

The primary challenge with the substrate, 3-iodo-6-nitroquinoline, is to achieve this reduction with high chemoselectivity. The choice of reducing agent is therefore critical.

-

Tin(II) Chloride (SnCl₂): This is a classic and highly reliable method for reducing nitroarenes in the presence of reducible functional groups, including halogens.[2][3][4] In a strongly acidic medium, typically concentrated hydrochloric acid, Sn(II) is oxidized to Sn(IV) while providing the necessary electrons for the reduction of the nitro group. The acidic environment also protonates the nitro group, facilitating the reduction process. The mechanism, while complex, involves a series of single-electron transfers from Sn(II).[5][6]

-

Iron (Fe) in Acetic Acid: The Béchamp reduction, using iron metal in an acidic medium, is one of the oldest and most economical methods for nitro group reduction.[2][4] It is particularly advantageous for its selectivity, as it generally does not reduce other functional groups like carbonyls, esters, or, crucially, aryl halides.[3][7] The reaction proceeds via single-electron transfer from the surface of the iron metal to the nitro group. The iron oxides (typically Fe₂O₃ and Fe₃O₄) that are formed can sometimes create a gelatinous mixture, which can complicate the workup.[8] However, proper techniques, such as performing the reaction under an inert atmosphere and using chelating agents during workup, can mitigate these issues.[8]

Experimental Protocols

The following protocols are designed for a laboratory scale and can be adapted for larger quantities with appropriate safety and engineering controls.

Materials and Reagents

| Reagent/Material | CAS No. | Molecular Weight | Key Properties | Supplier |

| 3-Iodo-6-nitroquinoline | 105659-46-9 | 300.05 g/mol | Yellow solid, irritant | Various |

| Tin(II) chloride dihydrate | 10025-69-1 | 225.63 g/mol | White solid, corrosive | Sigma-Aldrich |

| Iron powder, reduced | 7439-89-6 | 55.85 g/mol | Grey powder, flammable | Fisher Scientific |

| Concentrated HCl (37%) | 7647-01-0 | 36.46 g/mol | Corrosive, toxic fumes | VWR |

| Glacial Acetic Acid | 64-19-7 | 60.05 g/mol | Corrosive, flammable | J.T. Baker |

| Ethanol (Absolute) | 64-17-5 | 46.07 g/mol | Flammable | Decon Labs |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | Flammable, irritant | EMD Millipore |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | Corrosive | Macron |

| Saturated NaCl (Brine) | 7647-14-5 | 58.44 g/mol | N/A | Lab Prepared |

| Anhydrous Na₂SO₄ | 7757-82-6 | 142.04 g/mol | Hygroscopic | Alfa Aesar |

| Silica Gel (230-400 mesh) | 7631-86-9 | 60.08 g/mol | Irritant | Sorbent Tech |

Method A: Tin(II) Chloride Reduction

This protocol is highly reliable and generally results in a cleaner reaction profile, simplifying purification.

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodo-6-nitroquinoline (3.00 g, 10.0 mmol).

-

Reagent Addition: Add absolute ethanol (60 mL) to the flask and stir to form a suspension. To this suspension, add tin(II) chloride dihydrate (11.3 g, 50.0 mmol, 5.0 equiv).

-

Initiation: Carefully add concentrated hydrochloric acid (10 mL) dropwise via a dropping funnel. The reaction is exothermic, and the mixture may warm up.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 80-85 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:EtOAc). The reaction is typically complete within 2-4 hours.

-

Quenching and Neutralization: Once the starting material is consumed, cool the reaction mixture to room temperature in an ice bath. Slowly and carefully pour the mixture into a beaker containing crushed ice (approx. 100 g).

-

Basification: While stirring vigorously, slowly add a 10 M aqueous solution of sodium hydroxide (NaOH) to neutralize the acid and precipitate tin hydroxides. Adjust the pH to >10. Caution: This is a highly exothermic process.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous slurry with ethyl acetate (3 x 75 mL). The product will be in the organic layer.

-

Washing and Drying: Combine the organic extracts and wash with deionized water (1 x 50 mL) followed by saturated brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc) to afford 6-amino-3-iodoquinoline as a pale yellow solid.

Method B: Iron Powder / Acetic Acid Reduction

This protocol is a cost-effective and environmentally greener alternative, though the workup requires careful execution.

Step-by-Step Methodology:

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 3-iodo-6-nitroquinoline (3.00 g, 10.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to create an inert atmosphere. This is crucial to prevent the formation of excessive iron(III) sludge during the reaction and workup.[8]

-

Reagent Addition: Add ethanol (50 mL), water (10 mL), and glacial acetic acid (10 mL). Stir to create a suspension. Add reduced iron powder (2.80 g, 50.0 mmol, 5.0 equiv) in one portion.

-

Reaction Execution: Heat the mixture to reflux (approx. 85-90 °C) under a positive pressure of nitrogen. Monitor the reaction by TLC. The reaction is typically complete in 4-6 hours.

-

Workup - Filtration: Cool the reaction mixture to room temperature. While still under a nitrogen atmosphere, add a saturated aqueous solution of sodium bicarbonate (or add solid NaHCO₃ carefully in portions) until gas evolution ceases and the pH is ~7-8. Filter the entire mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol (3 x 30 mL) and then ethyl acetate (3 x 30 mL).

-

Extraction: Combine the filtrates and transfer to a separatory funnel. If two phases are not present, add water (50 mL) and ethyl acetate (75 mL). Separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 50 mL).

-

Washing and Drying: Combine all organic extracts, wash with saturated brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.

-

Purification: Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography as described in Method A or by recrystallization (e.g., from an ethanol/water mixture).

Caption: Generalized workflow for the synthesis of 6-amino-3-iodoquinoline.

Data Summary and Discussion

Comparative Analysis of Reduction Methods

| Parameter | Method A: Tin(II) Chloride | Method B: Iron / Acetic Acid |

| Reducing Agent | SnCl₂·2H₂O | Fe powder |

| Solvent System | Ethanol / Conc. HCl | Ethanol / Water / Acetic Acid |

| Temperature | Reflux (~80 °C) | Reflux (~85 °C) |

| Typical Time | 2-4 hours | 4-6 hours |

| Workup Complexity | Moderate (emulsions possible) | High (iron sludge removal) |

| Cost | Higher | Lower |

| Waste Stream | Tin-containing waste | Iron-containing waste |

| Typical Yield | 85-95% | 80-90% |

| Chemoselectivity | Excellent | Excellent |

Discussion of Results:

Both methods presented are highly effective for the chemoselective reduction of 3-iodo-6-nitroquinoline. The choice between them often comes down to a balance of cost, scale, and available equipment.

-

Method A (SnCl₂) is often preferred in a discovery or small-scale setting. Its primary advantage is the homogeneity of the reaction mixture after the initial phase, leading to a more predictable reaction profile and a generally easier workup, provided the basification step is handled carefully to manage the exotherm and precipitate the tin salts effectively. The higher cost and the generation of toxic tin waste are its main drawbacks.

-

Method B (Fe/AcOH) is superior from an economic and environmental standpoint, making it more suitable for scale-up operations.[9] The key to success with this method is the rigorous exclusion of oxygen to minimize the formation of voluminous iron(III) hydroxide gels.[8] Filtering the reaction mixture through Celite® is a mandatory step to remove the fine iron oxides. While the workup is more labor-intensive, the cost savings can be substantial.

In both cases, the preservation of the C-I bond is excellent. This is because neither Sn(II) nor Fe(0) in acidic media are potent enough under these conditions to facilitate the reductive dehalogenation of an aryl iodide, a process that typically requires a catalytic surface like Palladium and a hydride source (H₂).[2]

Safety and Handling

All operations should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[10][11][12]

-

3-Iodo-6-nitroquinoline: May cause skin and eye irritation. Avoid inhalation of dust.[10]

-

Concentrated HCl & Glacial Acetic Acid: Highly corrosive and cause severe burns. Handle with extreme care and ensure adequate ventilation to avoid inhaling fumes.[13]

-

Flammable Solvents: Ethanol and ethyl acetate are flammable. Keep away from ignition sources. All heating should be performed using a heating mantle or an oil bath, not an open flame.

-

Neutralization: The neutralization of strong acids with strong bases (e.g., HCl with NaOH) is highly exothermic and can cause splashing. Perform this step slowly and with external cooling (ice bath).

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Tin-containing waste from Method A must be segregated and disposed of as heavy metal waste.

References

- BenchChem. (n.d.). Synthesis of 6-Iodoisoquinolin-3-amine: An In-depth Technical Guide.

-

Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

- BenchChem. (n.d.). 6-Iodoisoquinolin-3-amine: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds.

- Reddit. (2025, December 23). Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct? r/Chempros.

-

Gomez, L. F., et al. (2020). Tin(II) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N-arylacetamides and indolo(pyrrolo)[1,2-a]quinoxalines. RSC Advances. Retrieved from [Link]

- CymitQuimica. (2025, December 28). Safety Data Sheet.

- TCI Chemicals. (n.d.). Safety Data Sheet - 6-Iodoquinoline.

- MedchemExpress. (2025, July 25). Safety Data Sheet.

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

- Fisher Scientific. (2009, September 26). Safety Data Sheet.

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

-

Stack Exchange. (2020, August 4). Pyridine synthesis by tin(II) chloride reduction of 5-nitronorbornene. Chemistry Stack Exchange. Retrieved from [Link]

- BenchChem. (n.d.). Selective reduction of nitro group without affecting other functional groups.

- SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 5. Tin( ii ) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N -arylacetamides and indolo(pyrrolo)[1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06871C [pubs.rsc.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. scispace.com [scispace.com]

- 8. reddit.com [reddit.com]

- 9. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 3-Iodo-6-nitroquinoline Synthesis

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction

The synthesis of 3-iodo-6-nitroquinoline is a critical step in the development of various pharmaceutical compounds and molecular probes. The presence of the electron-withdrawing nitro group at the 6-position significantly deactivates the quinoline ring system, making the subsequent C-H iodination at the 3-position a challenging electrophilic aromatic substitution (EAS) reaction.[1][2] Low yields, incomplete reactions, and the formation of side products are common hurdles faced by researchers.

This technical support guide, designed by a Senior Application Scientist, provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you overcome these challenges and improve your reaction yields. We will explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Core Concepts: The Chemistry of Iodinating a Deactivated Heterocycle

The core of this reaction is an electrophilic aromatic substitution. However, the substrate, 6-nitroquinoline, presents two key challenges:

-

Deactivation: The nitro group (-NO2) is a powerful electron-withdrawing group, which reduces the electron density of the aromatic rings, making them less nucleophilic and thus less reactive towards electrophiles.[2][3]

-

Protonation: Under strongly acidic conditions, the nitrogen atom of the quinoline ring can become protonated, forming a quinolinium cation. This positive charge further deactivates the ring system, making substitution even more difficult.[4]

To overcome these barriers, the chosen iodination method must generate a highly reactive electrophilic iodine species, often represented as "I+". Molecular iodine (I₂) itself is a weak electrophile and requires an oxidizing agent or a strong acid to be activated.[5][6][7]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 3-iodo-6-nitroquinoline in a question-and-answer format.

Question 1: Why is my reaction yield consistently low or why is there no reaction at all?

Answer: This is the most common issue and typically points to insufficient electrophilicity of your iodinating agent to overcome the deactivated nature of the 6-nitroquinoline ring.

-

Probable Cause 1: Inadequate Iodinating Reagent. Your system may not be generating a sufficiently powerful "I+" species. Molecular iodine alone is often ineffective.[7]

-

Solution: Employ a more potent iodinating system. For deactivated substrates, systems that generate a highly electrophilic iodine source are necessary. Consider using:

-

Iodine with an Oxidant: A combination of molecular iodine with an oxidant like tert-butyl hydroperoxide (TBHP)[8], hydrogen peroxide[9], or potassium persulfate (K₂S₂O₈)[10] can generate the required electrophile under relatively mild conditions.

-

N-Iodosuccinimide (NIS) with a Strong Acid: NIS in the presence of a strong acid like trifluoromethanesulfonic acid (CF₃SO₃H) creates a superelectrophilic iodine(I) trifluoromethanesulfonate species, which is highly effective for deactivated aromatics.[9][11]

-

Iodic Acid/Sulfuric Acid: A mixture of HIO₃ in concentrated H₂SO₄ is a powerful system capable of iodinating even nitrobenzene.[12]

-

-

-

Probable Cause 2: Suboptimal Reaction Temperature. The activation energy for this reaction is high due to the deactivated ring.

-

Probable Cause 3: Poor Reagent Quality. The purity of starting materials and reagents is critical.

-

Solution: Ensure your 6-nitroquinoline is pure. Verify the concentration and activity of your oxidant (e.g., TBHP solution). Use fresh, high-purity iodine.[14]

-

Question 2: My TLC plate shows multiple spots. What are the likely side reactions and how can I minimize them?

Answer: The formation of multiple products indicates a lack of selectivity or degradation, which directly impacts your isolated yield.[15]

-

Probable Cause 1: Poly-iodination. While less common on a highly deactivated ring, using an overly harsh reagent or a large excess of the iodinating agent could potentially lead to the formation of di-iodo species.[9]

-

Solution: Carefully control the stoichiometry. Use a modest excess of the iodinating agent (e.g., 1.2 equivalents of iodine) as a starting point and optimize from there.[8] Avoid using excessively powerful reagents if a milder one can achieve the desired transformation.

-

-

Probable Cause 2: Product Degradation. Highly acidic and high-temperature conditions can lead to the decomposition of the starting material or the desired product.

-

Probable Cause 3: Impurities in Starting Material.

-

Solution: Purify the starting 6-nitroquinoline before beginning the reaction. Impurities can lead to a variety of unintended side products.

-

Question 3: How do I choose the best iodinating agent and solvent for this specific reaction?

Answer: The choice of reagent and solvent is a balance between reactivity, selectivity, and practicality.

-

Reagent Selection: The key is to match the reagent's reactivity to the substrate's deactivation.

-

For Initial Attempts (High Yield Reported): The system of Iodine / tert-Butyl hydroperoxide (TBHP) in acetonitrile (MeCN) is an excellent starting point. It has been reported to give a 91% yield for this specific transformation and avoids the use of strong, corrosive acids.[8]

-

For Highly Unreactive Systems: If the I₂/TBHP method fails, consider a more powerful system like N-Iodosuccinimide (NIS) in trifluoromethanesulfonic acid .[9][11] This should be used with caution due to the highly corrosive nature of the acid.

-

-

Solvent Selection: The solvent must be inert to the reaction conditions and able to dissolve the reactants.

-

Acetonitrile (MeCN): An excellent choice as it is polar enough to dissolve the reactants and is stable under the oxidative conditions of the I₂/TBHP protocol.[8]

-

Dichloromethane (DCM) or Chloroform (CHCl₃): Common solvents for electrophilic halogenations, but ensure they are dry.[16]

-

Strong Acids as Solvents: In systems using oleum or concentrated H₂SO₄, the acid itself acts as the solvent.[10][12]

-

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing low-yield issues.

Sources

- 1. researchgate.net [researchgate.net]

- 2. lkouniv.ac.in [lkouniv.ac.in]

- 3. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]

- 4. pjsir.org [pjsir.org]

- 5. Iodination - Wordpress [reagents.acsgcipr.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. rsc.org [rsc.org]

- 9. I2 and Electrophilic I+ reagents - Wordpress [reagents.acsgcipr.org]

- 10. Iodination of carboxylic acid, nitro compounds, and other inactive aromatic compounds: Aromatic compound iodination reactions (3): Discussion series on bromination/iodination reactions 17 – Chemia [chemia.manac-inc.co.jp]

- 11. QM analyses of Electrophilic Aromatic Iodination-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 12. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Troubleshooting [chem.rochester.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines [organic-chemistry.org]

Technical Support Center: Strategies for 3-Iodo-6-nitroquinoline in Cross-Coupling Reactions

Welcome to our dedicated resource for researchers and drug development professionals working with 3-iodo-6-nitroquinoline. This guide provides in-depth technical support, troubleshooting advice, and detailed protocols to help you successfully employ this versatile building block in your synthetic endeavors, with a particular focus on mitigating the common challenge of homocoupling side reactions.

Frequently Asked Questions (FAQs)

Q1: What makes 3-iodo-6-nitroquinoline a useful, yet challenging, substrate in cross-coupling reactions?

A1: 3-Iodo-6-nitroquinoline is a valuable synthetic intermediate due to its functional handles. The iodo group at the 3-position is a reactive leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The nitro group at the 6-position is a strong electron-withdrawing group that can be further functionalized, for instance, by reduction to an amine. However, this electron-withdrawing nature also activates the C-I bond, which can sometimes lead to an increased propensity for side reactions like homocoupling if the reaction conditions are not carefully optimized.

Q2: What is homocoupling and why is it a prevalent issue with 3-iodo-6-nitroquinoline?

A2: Homocoupling, or dimerization, is an undesired side reaction where two molecules of the starting aryl halide (3-iodo-6-nitroquinoline) react to form a symmetrical biaryl (6,6'-dinitro-3,3'-biquinoline). This side reaction reduces the yield of your desired product and can lead to complex purification challenges. The primary causes of homocoupling include the presence of oxygen, which can promote the formation of Pd(II) species that facilitate this side reaction, and suboptimal reaction conditions that may favor the homocoupling pathway over the desired cross-coupling.[1]

Q3: Can the nitro group on the quinoline ring interfere with the cross-coupling reaction?

A3: Generally, the nitro group is well-tolerated in many palladium-catalyzed cross-coupling reactions. In fact, its electron-withdrawing nature can be beneficial by facilitating the oxidative addition step of the catalytic cycle. However, with certain strong bases, such as sodium tert-butoxide (NaOtBu), there can be incompatibility issues.[2] Therefore, careful selection of the base is crucial when working with nitro-containing substrates.

Troubleshooting Guide: Suppressing Homocoupling of 3-Iodo-6-nitroquinoline

Homocoupling can be a frustrating side reaction, but it is often manageable with careful attention to reaction parameters. The following table outlines common causes of homocoupling and provides actionable solutions.

| Symptom | Probable Cause(s) | Troubleshooting & Optimization Strategies |

| Significant formation of 6,6'-dinitro-3,3'-biquinoline | 1. Presence of Oxygen: Dissolved oxygen can lead to the formation of Pd(II) species, which are known to promote homocoupling of organometallic reagents.[1] | Solution: Rigorously degas all solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction.[3] |

| 2. Inappropriate Catalyst System: The choice of palladium precursor and ligand significantly influences the relative rates of cross-coupling and homocoupling. | Solution: a) Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or bidentate ligands like dppf. These can promote the desired reductive elimination step and disfavor pathways leading to homocoupling.[4] b) Catalyst Loading: Use the lowest effective catalyst loading (typically 0.5-2 mol%). Higher loadings can sometimes increase the rate of side reactions.[1] | |

| 3. Suboptimal Base Selection: The choice and strength of the base can influence the rate of transmetalation and potentially promote side reactions. | Solution: For Suzuki couplings, consider using weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases.[5] For Buchwald-Hartwig aminations, while strong bases like NaOtBu are common, for substrates with sensitive functional groups like a nitro group, a screen with weaker bases such as K₃PO₄ or Cs₂CO₃ at slightly higher temperatures may be beneficial.[2] | |

| 4. High Reaction Temperature: Elevated temperatures can sometimes accelerate the rate of homocoupling relative to the desired cross-coupling. | Solution: Attempt the reaction at a lower temperature. While this may slow down the overall reaction rate, it can often improve the selectivity for the desired product.[1] | |

| Formation of both homocoupled product and dehalogenated (protodeiodinated) 6-nitroquinoline | 1. Presence of a Hydrogen Source: Dehalogenation can occur in the presence of a hydrogen source and a catalyst capable of β-hydride elimination. | Solution: Ensure all reagents and solvents are anhydrous. If water is required for the reaction (e.g., in some Suzuki couplings), use deionized and thoroughly degassed water. |

| 2. Inefficient Transmetalation: If the transmetalation step is slow, the aryl-palladium intermediate may undergo other undesired reactions. | Solution: In Suzuki couplings, ensure the boronic acid is of high quality and use a slight excess (1.2-1.5 equivalents).[3] In Sonogashira couplings, the use of a copper(I) co-catalyst is standard to facilitate the formation of the copper acetylide and subsequent transmetalation.[6] |

Mechanistic Insight: The Divergence to Homocoupling

Understanding the catalytic cycle is key to troubleshooting. The following diagram illustrates the desired cross-coupling pathway and the point at which homocoupling can diverge.

Caption: Desired cross-coupling cycle versus the competing homocoupling pathway.

Experimental Protocols

The following protocols are adapted from established procedures for similar substrates and serve as a robust starting point for your experiments with 3-iodo-6-nitroquinoline. Optimization for your specific coupling partner is recommended.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-6-nitroquinolines

This protocol is adapted from procedures for the Suzuki coupling of other bromo- and iodoquinolines.[7][8]

Reaction Scheme: 3-Iodo-6-nitroquinoline + Arylboronic Acid --(Pd catalyst, base)--> 3-Aryl-6-nitroquinoline

Materials:

-

3-Iodo-6-nitroquinoline (1.0 equiv)

-

Arylboronic acid (1.3 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

K₂CO₃ (3.0 equiv)

-

1,4-Dioxane

-

Deionized water

Procedure:

-

To a flame-dried Schlenk flask, add 3-iodo-6-nitroquinoline, the arylboronic acid, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.

-

Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Workflow Diagram:

Caption: Step-by-step workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling: Synthesis of 3-Alkynyl-6-nitroquinolines

This protocol is based on general Sonogashira coupling procedures and is a good starting point for the alkynylation of 3-iodo-6-nitroquinoline.[6][9]

Reaction Scheme: 3-Iodo-6-nitroquinoline + Terminal Alkyne --(Pd/Cu catalyst, base)--> 3-Alkynyl-6-nitroquinoline

Materials:

-

3-Iodo-6-nitroquinoline (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

PdCl₂(PPh₃)₂ (0.03 equiv)

-

Copper(I) iodide (CuI) (0.05 equiv)

-

Triethylamine (TEA)

-

Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3-iodo-6-nitroquinoline, PdCl₂(PPh₃)₂, and CuI in the chosen solvent.

-

Add triethylamine (as both base and solvent if desired, or as an additive).

-

Add the terminal alkyne dropwise via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Once complete, remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with aqueous ammonium chloride solution to remove copper salts, followed by a brine wash.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by column chromatography.

Buchwald-Hartwig Amination: Synthesis of 3-Amino-6-nitroquinolines

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl halides.[4][10]

Reaction Scheme: 3-Iodo-6-nitroquinoline + Amine --(Pd catalyst, base)--> 3-(Substituted)-amino-6-nitroquinoline

Materials:

-

3-Iodo-6-nitroquinoline (1.0 equiv)

-

Amine (1.2 equiv)

-

Pd₂(dba)₃ (0.02 equiv)

-

XPhos (0.08 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous, degassed toluene

Procedure:

-

In a glovebox or under a stream of inert gas, add 3-iodo-6-nitroquinoline, Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk tube.

-

Evacuate and backfill with inert gas three times.

-

Add the anhydrous, degassed toluene via syringe.

-

Add the amine via syringe (if liquid) or as a solid with the other reagents.

-

Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

-

Filter, concentrate, and purify the crude product by column chromatography.

References

-

ResearchGate. (n.d.). Table 1 Optimization of the reaction conditions for Suzuki coupling.... [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

ResearchGate. (n.d.). Sonogashira cross-coupling reaction and synthesis of SQLs.... [Link]

-

Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]

-

Kashani, S. K., Jessiman, J. E., & Newman, S. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

-

Organic Syntheses. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Ökten, S. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemical Research, 43(7-8), 274-280. [Link]

-

Wikipedia. (2023). Suzuki reaction. [Link]

-

Wikipedia. (2023). Sonogashira coupling. [Link]

-

Al-Zoubi, R. M., et al. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Nanomaterials, 15(23), 4967. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. depts.washington.edu [depts.washington.edu]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Technical Support Center: Optimizing Catalyst Loading for 3-Iodo-6-nitroquinoline Coupling Reactions

Welcome to the technical support center dedicated to the nuanced art of palladium-catalyzed cross-coupling reactions involving 3-iodo-6-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes, troubleshoot common issues, and deepen their understanding of the catalytic processes involved. As a Senior Application Scientist, I will provide not just protocols, but the underlying principles and field-tested insights to empower you to achieve robust and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common initial questions to guide your experimental design.

Q1: What are the primary challenges when using 3-iodo-6-nitroquinoline as a substrate in cross-coupling reactions?

A1: The 3-iodo-6-nitroquinoline substrate presents a unique set of challenges and advantages. The electron-withdrawing nature of the nitro group and the quinoline ring system activates the C-I bond, making the oxidative addition step to the Pd(0) center generally favorable.[1][2] However, the nitro group can also introduce complications. It can be reduced under certain reaction conditions, leading to unwanted byproducts. Additionally, the quinoline nitrogen can coordinate to the palladium catalyst, potentially altering its reactivity or leading to catalyst inhibition. Careful selection of ligands and reaction conditions is crucial to mitigate these effects.

Q2: Which palladium catalyst system should I start with for coupling reactions with 3-iodo-6-nitroquinoline?

A2: For initial screening, a versatile and generally robust catalyst system is recommended. For Suzuki-Miyaura couplings, a pre-catalyst like PdCl₂(dppf) or a combination of a palladium source such as Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand (e.g., SPhos, XPhos) is a good starting point.[2][3] These bulky, electron-rich ligands can stabilize the palladium center and promote efficient catalysis, often allowing for lower catalyst loadings.[3][4] For Heck and Sonogashira couplings, similar palladium sources can be employed, with ligand choice being critical to success.

Q3: Is it always better to use a higher catalyst loading to ensure complete conversion?

A3: Not necessarily. While increasing the catalyst loading can sometimes drive a sluggish reaction to completion, it is not a universal solution and can be detrimental.[5] Excessively high catalyst concentrations can lead to an increase in side reactions, such as the homocoupling of coupling partners.[3] It also complicates product purification due to higher residual palladium content and increases the overall cost of the synthesis.[3] The goal of optimization is to find the minimum effective catalyst loading that provides a high yield in a reasonable timeframe.

Q4: How critical is the exclusion of air and moisture in these reactions?

A4: Extremely critical. Many palladium catalysts, particularly the active Pd(0) species, and some phosphine ligands are sensitive to air and moisture.[5] Oxygen can lead to the oxidation of the Pd(0) catalyst to inactive palladium oxides (palladium black) and can also promote unwanted side reactions like the homocoupling of boronic acids in Suzuki reactions.[2][6][7] Moisture can hydrolyze starting materials and reagents, and can also interfere with the catalytic cycle. Therefore, using anhydrous, degassed solvents and maintaining an inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and duration is essential for obtaining consistent and reliable results.[5][6][8]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the coupling reactions of 3-iodo-6-nitroquinoline.

Problem 1: Low or No Product Yield

Q: My reaction shows low to no conversion of the 3-iodo-6-nitroquinoline starting material. What are the likely causes and how can I address them?

A: Low or no conversion is a frequent challenge in cross-coupling reactions and can stem from several factors. A methodical investigation is key to pinpointing the root cause.

Potential Causes & Solutions:

-

Inactive Catalyst: The palladium catalyst is the heart of the reaction.[2]

-

Catalyst Degradation: Palladium catalysts can degrade over time, especially with improper storage.[5] Ensure you are using a fresh or properly stored catalyst. The formation of a black precipitate (palladium black) is a visual indicator of catalyst decomposition.[5][7]

-

Inefficient Pre-catalyst Activation: If using a Pd(II) source, its reduction to the active Pd(0) species may be inefficient.[9][10] Consider using a more stable and reliable pre-catalyst that generates the active species more effectively.[3]

-

Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the catalyst and modulating its reactivity.[3][11] For an electron-deficient substrate like 3-iodo-6-nitroquinoline, bulky and electron-rich phosphine ligands are often more effective.[2][3]

-

-

Issues with Base or Solvent:

-

Incorrect Base Selection: The base is critical for the transmetalation step in Suzuki couplings and for neutralizing the generated acid in Heck and Sonogashira reactions.[12] If you are using a mild base like K₂CO₃, consider screening stronger bases such as Cs₂CO₃ or K₃PO₄, which can be more effective, especially with challenging substrates.[2]

-

Poor Solubility: The insolubility of any reaction component can hinder the reaction. Ensure that your chosen solvent provides good solubility for the substrate, coupling partner, base, and catalyst complex. Common solvents for these reactions include toluene, dioxane, DMF, and THF.[1][2]

-

-

Sub-optimal Reaction Conditions:

-

Insufficient Temperature: Many cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. If your reaction is sluggish at a lower temperature, cautiously increasing the temperature may improve the conversion rate.[6]

-

Inadequate Mixing: For heterogeneous mixtures, vigorous stirring is essential to ensure proper mixing and facilitate the interaction between all reaction components.[6]

-

Experimental Protocol: Catalyst and Ligand Screening for a Suzuki-Miyaura Coupling

This protocol outlines a systematic approach to screen for the optimal catalyst and ligand combination.

-

Preparation: In a glovebox or under an inert atmosphere, prepare stock solutions of your palladium source (e.g., Pd₂(dba)₃) and a panel of ligands (e.g., SPhos, XPhos, P(t-Bu)₃) in anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Reaction Setup: In an array of oven-dried reaction vials equipped with stir bars, add 3-iodo-6-nitroquinoline (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the chosen base (e.g., K₃PO₄, 2.0 equiv.).

-

Catalyst/Ligand Addition: To each vial, add the palladium stock solution to achieve the desired catalyst loading (e.g., 1-2 mol%). Then, add the respective ligand stock solution to achieve the desired ligand-to-palladium ratio (typically 1:1 to 2:1).

-

Reaction Execution: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block at the desired temperature (e.g., 80-100 °C).

-

Monitoring and Analysis: Monitor the progress of each reaction over time using an appropriate analytical technique such as TLC, LC-MS, or GC-MS.[13][14] This will allow you to identify the most promising catalyst-ligand combination for further optimization.

Problem 2: Formation of Significant Byproducts

Q: My reaction is producing the desired product, but I am also observing significant amounts of byproducts. What are these byproducts and how can I minimize their formation?

A: The formation of byproducts indicates that one or more undesired reaction pathways are competing with your desired transformation. Identifying these byproducts is the first step toward mitigating their formation.

Common Byproducts & Mitigation Strategies:

-

Homocoupling of the Coupling Partner: This is a particularly common side reaction in Suzuki-Miyaura couplings, where the boronic acid couples with itself.[6][7]

-

Cause: Often promoted by the presence of oxygen and/or high catalyst loadings.[2][6]

-

Solution: Ensure thorough degassing of your reaction mixture and solvents.[2] This can be achieved through multiple freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.[6][8] Also, try to optimize for a lower catalyst loading.

-

-

Dehalogenation of the Starting Material: The iodo group is replaced by a hydrogen atom.

-

Cause: Can occur through various pathways, including a competing β-hydride elimination from a palladium-hydride intermediate.[9]

-

Solution: The choice of base and solvent can influence this side reaction. Screening different bases and ensuring anhydrous conditions can sometimes suppress dehalogenation.

-

-

Reduction of the Nitro Group: The nitro group is reduced to an amino group or other reduced nitrogen species.

-

Cause: Some phosphine ligands and other reagents can act as reducing agents at elevated temperatures.

-

Solution: If nitro group reduction is a significant issue, consider using milder reaction conditions (lower temperature, shorter reaction time) or screening ligands that are less prone to acting as reducing agents. Protecting the nitro group is another, though less atom-economical, possibility.

-

Data Presentation: Catalyst Loading Optimization

The following table summarizes a hypothetical optimization of catalyst loading for a Suzuki-Miyaura coupling of 3-iodo-6-nitroquinoline with phenylboronic acid.

| Entry | Catalyst Loading (mol%) | Ligand (2 eq.) | Base (2 eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2.0 | SPhos | K₃PO₄ | Toluene | 100 | 12 | 92 |

| 2 | 1.0 | SPhos | K₃PO₄ | Toluene | 100 | 12 | 91 |

| 3 | 0.5 | SPhos | K₃PO₄ | Toluene | 100 | 12 | 85 |

| 4 | 0.1 | SPhos | K₃PO₄ | Toluene | 100 | 24 | 75 |

This data suggests that a catalyst loading of 1.0 mol% provides a high yield in a reasonable timeframe, offering a good balance between efficiency and cost.

Visualizing the Catalytic Cycles

Understanding the fundamental steps of the catalytic cycle is crucial for rational troubleshooting and optimization.

Suzuki-Miyaura Coupling

Caption: Generalized catalytic cycle for the Heck coupling.

Sonogashira Coupling

Caption: Simplified catalytic cycles for the Sonogashira coupling.

Workflow for Optimizing Catalyst Loading

A systematic approach is essential for efficiently optimizing catalyst loading.

Caption: A workflow for the systematic optimization of catalyst loading.

References

-

UVicSpace. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]

-

CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]

- Unknown. Cross-Coupling Reactions Guide.

- Unknown.

-

Fiveable. (2025, August 15). Palladium-catalyzed cross-coupling reactions. [Link]

-

ACS Publications. (2026, February 16). Ligand Design Enables Introduction of Nonaromatic Arylating Agents in Palladium-Catalyzed C–H Arylation of Arenes. [Link]

-

PMC. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]

-

ACS Publications. (2013, April 8). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]

- Unknown. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.

-

ResearchGate. Optimization of catalyst loading for Suzuki-Miyaura coupling. [Link]

-

RSC Publishing. The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

- Unknown. (2020, September 10). Improvements for air sensitive reactions by using a new developed inertizing manifold.

- Unknown.

-

Oxford Academic. (2024, November 4). Monitoring C–C coupling in catalytic reactions via machine-learned infrared spectroscopy. [Link]

-

KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

-

PubMed. (2024, March 7). Single-Molecule Catalysis in the Palladium Cross-Coupling Reaction Cycle. [Link]

-

Wikipedia. Heck reaction. [Link]

- Unknown. (2017, March 3).

-

RSC Publishing. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

-

PMC. Air-Stable Iron-Based Precatalysts for Suzuki−Miyaura Cross-Coupling Reactions between Alkyl Halides and Aryl Boronic Esters. [Link]

-

YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

-

Organic Chemistry Portal. Heck Reaction. [Link]

-

RSC Publishing. (2020, December 10). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. [Link]

-

ResearchGate. (PDF) New Quinoline Derivatives via Suzuki Coupling Reactions. [Link]

-

ResearchGate. General strategies for the synthesis of quinoline derivatives. Reagents.... [Link]

- Unknown.

-

Wikipedia. Sonogashira coupling. [Link]

-

Frontiers. (2025, October 1). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. [Link]

-

PMC. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

- Unknown.

-

Andrew G Myers Research Group. The Suzuki Reaction. [Link]

-

ResearchGate. Screening catalytic conditions in Heck coupling between.... [Link]

-

SciSpace. Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. [Link]

-

MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

PubMed. (2021, July 20). Cross-Coupling Reactions of Nitroarenes. [Link]

-